molecular formula C32H49BrN2O4 B1146330 1,2-Dehydro-3-oxo Rocuronium Bromide CAS No. 1190105-67-9

1,2-Dehydro-3-oxo Rocuronium Bromide

Cat. No.: B1146330
CAS No.: 1190105-67-9
M. Wt: 605.6 g/mol
InChI Key: FDZFJGLEXRXQBW-UHFFFAOYSA-M
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Description

Mechanism of Action

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1,2-Dehydro-3-oxo Rocuronium Bromide involves complex organic synthesis. The synthetic route typically includes the formation of the pyrrolidinium bromide structure through a series of reactions involving various reagents and catalysts. Specific details on the synthetic routes and reaction conditions are often proprietary and not publicly disclosed.

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous solvents and reagents .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dehydro-3-oxo Rocuronium Bromide undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

1,2-Dehydro-3-oxo Rocuronium Bromide has several scientific research applications, including:

    Chemistry: Used as a reference standard in HPLC to identify and quantify impurities in pharmaceutical formulations.

    Biology: Studied for its role as a metabolite in the degradation pathway of rocuronium bromide.

    Medicine: Investigated for its potential effects on neuromuscular function and its interactions with other drugs.

    Industry: Utilized in the quality control and validation of pharmaceutical products

Comparison with Similar Compounds

    Rocuronium Bromide: The parent compound, used as a neuromuscular-blocking agent in anesthesia.

    Vecuronium Bromide: Another non-depolarizing neuromuscular blocker with a similar mechanism of action.

    Pancuronium Bromide: A longer-acting non-depolarizing neuromuscular blocker.

Uniqueness: 1,2-Dehydro-3-oxo Rocuronium Bromide is unique in its specific role as a metabolite of rocuronium bromide and its use as an HPLC standard. Its high purity and specific applications in research and development distinguish it from other similar compounds .

Properties

CAS No.

1190105-67-9

Molecular Formula

C32H49BrN2O4

Molecular Weight

605.6 g/mol

IUPAC Name

[10,13-dimethyl-2-morpholin-4-yl-3-oxo-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;bromide

InChI

InChI=1S/C32H49N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,21,23-26,28,30H,1,6-20H2,2-4H3;1H/q+1;/p-1

InChI Key

FDZFJGLEXRXQBW-UHFFFAOYSA-M

Isomeric SMILES

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]

SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]

Canonical SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(C=C(C(=O)C4)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]

Synonyms

1-[(5α,16β,17β)-17-(Acetyloxy)-2-(4-morpholinyl)-3-oxoandrost-1-en-16-yl]-1-(2-propen-1-yl)-pyrrolidinium Bromide

Origin of Product

United States

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